N-tert-butyl-2-(6-methylpyridazin-3-yl)benzenesulfonamide
Overview
Description
N-tert-butyl-2-(6-methylpyridazin-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(6-methylpyridazin-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones or other suitable precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyridazine derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
tert-Butyl Group Addition: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-tert-butyl-2-(6-methylpyridazin-3-yl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonamides on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of sulfonamide-based drugs.
Medicine
In medicine, this compound may have potential as an antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, and this compound could be explored for similar applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(6-methylpyridazin-3-yl)benzenesulfonamide likely involves the inhibition of enzymes involved in folic acid synthesis. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for the production of folic acid in bacteria. By inhibiting this enzyme, the compound can prevent bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-(pyridin-2-yl)benzenesulfonamide
- N-tert-butyl-2-(pyrimidin-2-yl)benzenesulfonamide
- N-tert-butyl-2-(pyrazin-2-yl)benzenesulfonamide
Uniqueness
N-tert-butyl-2-(6-methylpyridazin-3-yl)benzenesulfonamide is unique due to the presence of the 6-methylpyridazinyl moiety. This structural feature can influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.
Properties
IUPAC Name |
N-tert-butyl-2-(6-methylpyridazin-3-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-9-10-13(17-16-11)12-7-5-6-8-14(12)21(19,20)18-15(2,3)4/h5-10,18H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVAITNFRRCKEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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